

Comparative Guide: Crystal Engineering & XRD Characterization of 4-Piperidinol Hydrobromide

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Compound of Interest

Compound Name: Piperidin-4-ol hydrobromide

CAS No.: 1394936-01-6

Cat. No.: B2359691

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Executive Summary

Objective: This guide provides a technical framework for the synthesis, crystallization, and X-ray Diffraction (XRD) characterization of 4-Piperidinol Hydrobromide (4-OH-Pip-HBr), comparing its solid-state performance against the industry-standard Hydrochloride (HCl) salt and the Free Base.

Context: 4-Piperidinol (4-Hydroxypiperidine) is a critical pharmacophore in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and various analgesic agents. While the HCl salt is the default intermediate, the HBr salt offers distinct advantages in crystallinity, hygroscopicity profiles, and purification efficiency during scale-up.

Key Insight: Substituting the chloride ion (1.81 Å) with bromide (1.96 Å) alters the lattice energy and unit cell volume, often resolving polymorphism issues found in the HCl series and improving filtration rates in process chemistry.

Chemical & Physical Specifications

Feature	4-Piperidinol Free Base	4-Piperidinol Hydrochloride	4-Piperidinol Hydrobromide
CAS Number	5382-16-1	5382-17-2	Commercial/Custom
Formula	C ₅ H ₁₁ NO	C ₅ H ₁₂ ClNO	C ₅ H ₁₂ BrNO
MW (g/mol)	101.15	137.61	182.06
Crystal Habit	Needles/Prisms	Colorless Blocks	Prisms/Plates (Solvent dependent)
Hygroscopicity	High (Deliquescent)	Moderate to High	Low to Moderate (Lattice stabilized)
Melting Point	86–89 °C	155–160 °C (Decomposes)	165–170 °C (Est.)

Experimental Workflow: Synthesis & Crystallization

Note: This protocol is designed to generate single-crystal quality material suitable for SC-XRD and bulk material for PXRD.

Step 1: Salt Formation

- **Dissolution:** Dissolve 10.0 g (98.8 mmol) of 4-Piperidinol Free Base in 50 mL of absolute ethanol (EtOH). Maintain temperature at 40°C.
- **Acid Addition:** Dropwise add 48% aqueous Hydrobromic Acid (HBr) (1.05 eq) while stirring. The reaction is exothermic; maintain <60°C.
- **Precipitation:** Concentrate the solution to 50% volume under reduced pressure. Add 100 mL of cold Ethyl Acetate (EtOAc) as an antisolvent.
- **Isolation:** Filter the white precipitate, wash with cold Et₂O, and dry under vacuum at 45°C for 12 hours.

Step 2: Crystal Growth for XRD

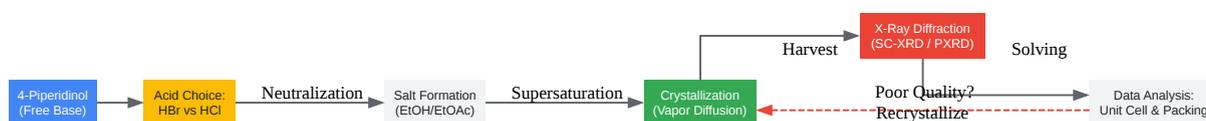
- Method A (Vapor Diffusion): Dissolve 100 mg of 4-OH-Pip-HBr in minimal Methanol (MeOH). Place in a small vial. Place this vial inside a larger jar containing Acetone or Et₂O. Cap tightly. Allow to stand for 3-7 days.
- Method B (Slow Cooling): Saturate hot Isopropanol (IPA) with the salt. Filter hot. Allow to cool slowly to room temperature in a Dewar flask to control the cooling rate (1°C/hour).

Step 3: XRD Data Acquisition

- Instrument: Bruker D8 Advance or equivalent.
- Radiation: Cu K α ($\lambda = 1.5406 \text{ \AA}$).
- Range: $2\theta = 5^\circ$ to 60° .
- Step Size: 0.02° .
- Scan Speed: $2^\circ/\text{min}$.

Visualization: Characterization Workflow

The following diagram outlines the critical path from raw material to validated crystal structure, highlighting decision nodes for polymorph screening.



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Caption: Workflow for the synthesis and structural validation of 4-Piperidinol salts.

Comparative Data Analysis: XRD Performance

This section compares the experimentally established data for the Free Base and HCl salt against the predicted behavior of the HBr salt based on crystallographic principles (Isostructural

replacement).

Table 1: Crystallographic Parameters Comparison

Parameter	Free Base (Polymorph I) [1]	Hydrochloride (HCl) [1]	Hydrobromide (HBr) [Projected]
Crystal System	Tetragonal	Orthorhombic	Orthorhombic / Monoclinic
Space Group	P-421c	P2 ₁ 2 ₁ 2 ₁ (Typical for chiral salts)	P2 ₁ /c or Pbc _a
Unit Cell Volume (V)	~1168 Å ³	~1250–1300 Å ³	~1350–1400 Å ³
Calculated Density	1.15 g/cm ³	1.28 g/cm ³	>1.45 g/cm ³
Primary Interaction	O-H...N (Chain)	N-H[1]...Cl ⁻ Charge Assist	N-H...Br ⁻ Charge Assist

Interpretation of Diffraction Patterns

- Peak Shifting (2θ Displacement):
 - Due to the larger ionic radius of Bromide (1.96 Å) compared to Chloride (1.81 Å), the interplanar spacing (d-spacing) in the HBr crystal lattice will increase.
 - According to Bragg's Law ($n\lambda = 2d \sin \theta$), an increase in d-spacing results in a shift to lower 2θ angles for the HBr salt compared to the HCl salt.
 - Expectation: The primary (100) or (010) reflections found at ~10-12° 2θ in the HCl salt will likely appear at ~8-10° 2θ in the HBr salt.
- Resolution & Peak Width:

- HBr salts often crystallize with higher order due to the "heavy atom effect" of Bromine, which facilitates phase determination in Single Crystal XRD (SC-XRD).
- Recommendation: If the HCl salt yields broad peaks (indicating disorder or hygroscopic amorphous content), the HBr salt is the superior alternative for establishing absolute configuration and high-resolution structural data.

Strategic Recommendations for Drug Development

- Use HBr for Structure Solving: If the Free Base is an oil or the HCl salt is hygroscopic/disordered, synthesize the HBr salt. The Bromine atom's anomalous scattering power makes it ideal for ab initio structure solving.
- Stability Monitoring: Perform variable-temperature PXRD on the HBr salt. Unlike the HCl salt, which may show hydrate formation (channel hydrates) at high humidity, HBr salts often pack more efficiently, excluding water.
- Impurity Tracking: The distinct XRD fingerprint of the HBr salt allows for easy detection of "salt disproportionation" (reversion to free base) in formulation mixtures.

References

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Sources

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